(8,8,8-triethoxyoctyl)silane
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Overview
Description
(8,8,8-triethoxyoctyl)silane, also known as n-Octyltriethoxysilane, is an organosilicon compound with the molecular formula C14H32O3Si. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is characterized by its ability to form hydrophobic coatings and its use as a coupling agent in the production of advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8,8,8-triethoxyoctyl)silane typically involves the reaction of octyltrichlorosilane with ethanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{C8H17SiCl3} + 3 \text{C2H5OH} \rightarrow \text{C8H17Si(OC2H5)3} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound is often conducted in a fixed-bed reactor using copper-based catalysts. The reaction between ethanol and silicon is catalyzed by CuCl and metallic Cu nanoparticles, which enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions: (8,8,8-triethoxyoctyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanols and ethanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of oligomers and polymers.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes in the presence of precious metal catalysts.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Hydrosilylation: Platinum or rhodium catalysts.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane oligomers and polymers.
Hydrosilylation: Organosilicon compounds with Si-C bonds.
Scientific Research Applications
(8,8,8-triethoxyoctyl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (8,8,8-triethoxyoctyl)silane primarily involves its ability to form strong covalent bonds with various substrates. The compound’s ethoxy groups can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, creating a durable and hydrophobic coating. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
- Trimethoxy(octyl)silane
- Hexadecyltrimethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Trimethoxy(octadecyl)silane
Comparison: (8,8,8-triethoxyoctyl)silane is unique due to its specific balance of hydrophobicity and reactivity. Compared to trimethoxy(octyl)silane, it has slightly different reactivity due to the presence of ethoxy groups instead of methoxy groups. Hexadecyltrimethoxysilane and trimethoxy(octadecyl)silane have longer alkyl chains, which can provide greater hydrophobicity but may also result in increased steric hindrance during reactions. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane offers enhanced chemical resistance due to the presence of fluorine atoms .
Properties
IUPAC Name |
8,8,8-triethoxyoctylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-4-15-14(16-5-2,17-6-3)12-10-8-7-9-11-13-18/h4-13H2,1-3,18H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXPPLONNRNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCCCC[SiH3])(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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